molecular formula C16H24N2 B13931829 2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane

2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane

Cat. No.: B13931829
M. Wt: 244.37 g/mol
InChI Key: JOXWFKCFBKKLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-7-benzyl-2,7-Diazaspiro[44]nonane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two nitrogen atoms within a nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as dichloromethane or ethanol to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Scientific Research Applications

2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to enhanced binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and benzyl groups can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-benzyl-7-ethyl-2,7-diazaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-17-10-8-16(13-17)9-11-18(14-16)12-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXWFKCFBKKLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(C1)CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.